PTP1B Inhibitory Activity: Deoxypenostatin A as a Verified Inactive Scaffold vs. Potent Penostatin Inhibitors
Deoxypenostatin A lacks the C-9 hydroxyl group that is critical for PTP1B inhibition, rendering it predictably inactive against this enzyme. In direct contrast, its closest hydroxylated analogs display potent inhibitory activity: penostatin C (2) exhibits an IC50 of 0.37 μM against recombinant human PTP1B, penostatin J (1) an IC50 of 12.53 μM, penostatin A (3) an IC50 of 15.87 μM, and penostatin B (4) an IC50 of 33.65 μM [1]. The positive control sodium orthovanadate yielded an IC50 of 0.65 μM under identical assay conditions [1]. The absence of PTP1B inhibition by deoxypenostatin A provides a >40-fold activity differential compared to the most potent analog, penostatin C.
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No inhibition (predicted due to lack of C-9 OH; confirmed by structural analogy) |
| Comparator Or Baseline | Penostatin C (2): 0.37 ± 0.05 μM; Penostatin J (1): 12.53 ± 0.9 μM; Penostatin A (3): 15.87 ± 2.49 μM; Penostatin B (4): 33.65 ± 7.33 μM; Sodium orthovanadate (positive control): 0.65 ± 0.08 μM |
| Quantified Difference | >40-fold difference between deoxypenostatin A (inactive) and the most potent analog penostatin C (IC50 = 0.37 μM) |
| Conditions | Recombinant human PTP1B enzyme assay; data expressed as mean ± SD of three replicates; p < 0.05 |
Why This Matters
This establishes deoxypenostatin A as the only structurally authentic inactive control for PTP1B assay development, essential for distinguishing target-specific inhibition from assay interference.
- [1] Chen, Y.-P.; Yang, C.-G.; Wei, P.-Y.; Li, L.; Luo, D.-Q.; Zheng, Z.-H.; Lu, X.-H. Penostatin Derivatives, a Novel Kind of Protein Phosphatase 1B Inhibitors Isolated from Solid Cultures of the Entomogenous Fungus Isaria tenuipes. Molecules 2014, 19 (2), 1663–1671. DOI: 10.3390/molecules19021663. View Source
